![molecular formula C24H24FN5O2S B2576604 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1358407-40-5](/img/structure/B2576604.png)
2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H24FN5O2S and its molecular weight is 465.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research on chemical compounds closely related to the one has shown promising anticancer activity. For example, studies have synthesized novel fluoro-substituted compounds and evaluated their effectiveness against human cancer cell lines, including lung, breast, and CNS cancers. These compounds demonstrated significant anticancer activity at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, other research efforts have led to the design and synthesis of derivatives with in vitro cytotoxic activity against a range of cancer cell lines, indicating the potential for these chemicals to serve as leads for the development of new anticancer agents (Al-Sanea et al., 2020).
Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, revealing significant antioxidant activity. These compounds were evaluated using various assays, including DPPH, ABTS, and FRAP, showing notable effectiveness in scavenging free radicals (Chkirate et al., 2019). This suggests that related compounds could be explored for their potential as antioxidants in pharmaceutical and nutraceutical applications.
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines have been synthesized for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Some derivatives displayed subnanomolar affinity for TSPO and were radiolabeled for in vitro and in vivo evaluation, indicating their utility in neuroinflammation positron emission tomography (PET) imaging (Damont et al., 2015).
Anti-Inflammatory and Analgesic Activities
Several studies have focused on the synthesis and evaluation of new heterocyclic compounds incorporating elements similar to the query compound for anti-inflammatory and analgesic activities. Some of these studies demonstrated that the newly synthesized compounds exhibited significant activities in preclinical models, suggesting potential therapeutic applications in managing pain and inflammation (Alam et al., 2010).
Propiedades
IUPAC Name |
2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2S/c1-4-30-22-21(16(3)28-30)27-24(29(23(22)32)13-17-11-9-15(2)10-12-17)33-14-20(31)26-19-8-6-5-7-18(19)25/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBPEQAHFFEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
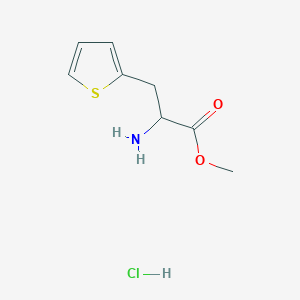


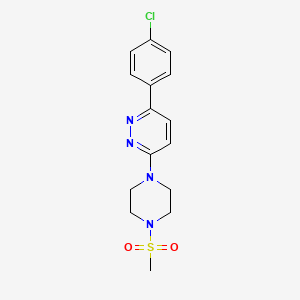
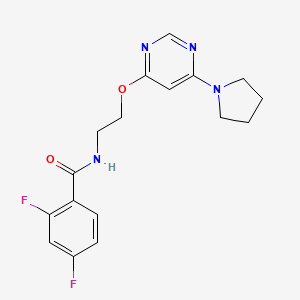
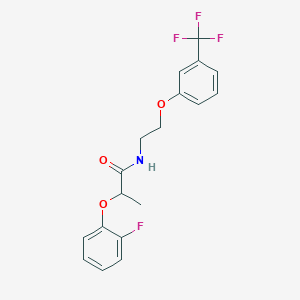
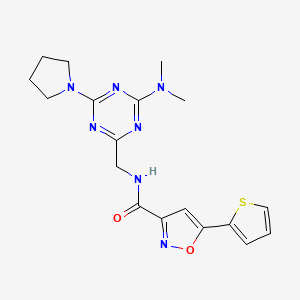
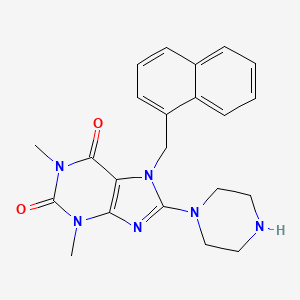
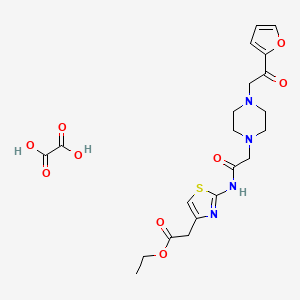

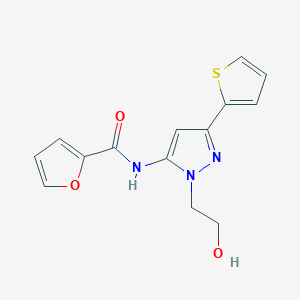
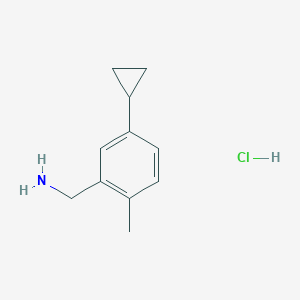
![2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2576542.png)
![(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2576543.png)
